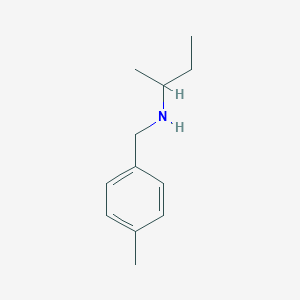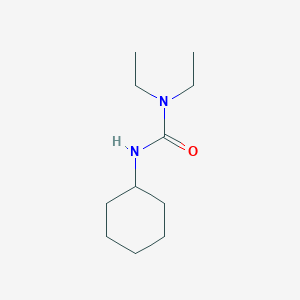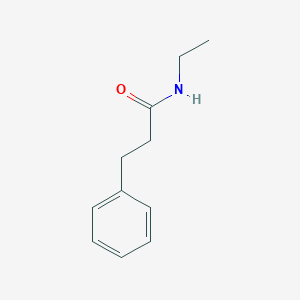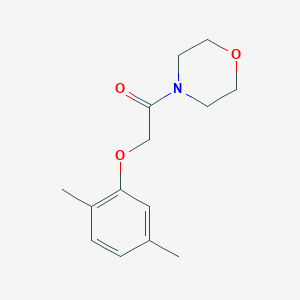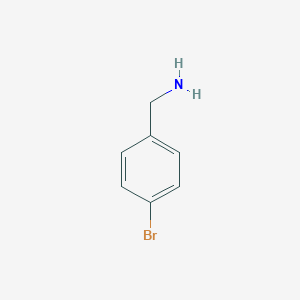
4-Bromobenzylamine
Overview
Description
4-Bromobenzylamine, also known as p-bromobenzylamine, is an organic compound with the molecular formula C7H8BrN. It is a clear, colorless to light yellow liquid with a pungent odor. This compound is an aryl bromide and is used in various chemical reactions and applications due to its unique properties .
Mechanism of Action
Target of Action
4-Bromobenzylamine, also known as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), is a highly selective neurotoxin . Its primary targets are the noradrenergic projections originating from the locus coeruleus (LC) . The LC is a nucleus in the pons of the brainstem involved with physiological responses to stress and panic.
Mode of Action
This compound interacts with the norepinephrine transporter (NET) . It accumulates intraneuronally and produces nerve terminal degeneration via alkylation of diverse neuronal structures . This interaction results in the permanent denervation of distal noradrenergic projection areas (neocortex, hippocampus, spinal cord), accompanied by noradrenergic hyperinnervation in regions proximal to the LC cell bodies (cerebellum, pons–medulla) .
Biochemical Pathways
The compound’s action affects the noradrenergic system , altering the postnatal development of this system . It also stimulates norepinephrine (NE) release and increases the turnover rate of NE .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier . The systemic administration of DSP-4 has a rapid dose-dependent depleting effect on the endogenous NE level .
Result of Action
The systemic DSP-4 treatment of newborn rats results in an alteration in the postnatal development of the noradrenergic system . This includes the permanent denervation of distal noradrenergic projection areas and noradrenergic hyperinnervation in regions proximal to the LC cell bodies . These changes are more pronounced in rats treated with DSP-4 at an early age .
Action Environment
The environment can influence the action of this compound. For instance, the age of the rat at the time of DSP-4 injection is important in determining the nature of the long-term changes in the noradrenergic system . .
Biochemical Analysis
Biochemical Properties
4-Bromobenzylamine has been shown to interact with trypsin-like serine proteases, specifically urokinase-type plasminogen activator (uPA), which is recognized as a marker for breast cancer . The compound inhibits uPA with stronger efficacy compared to its non-halogenated analogues .
Cellular Effects
It is known that the compound can interact with enzymes such as uPA, which plays a crucial role in cell proliferation and migration .
Molecular Mechanism
This compound binds to the S1 pocket of uPA via halogen bonds . This binding disrupts the enzymatic activity of uPA, thereby influencing the cellular processes regulated by this enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit uPA, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with uPA, it is likely that the compound is involved in the regulation of proteolytic pathways .
Subcellular Localization
Given its interaction with uPA, it is likely that the compound localizes to areas of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzylamine can be synthesized through several methods, one of which involves the reductive amination of 4-bromobenzaldehyde. In this process, 4-bromobenzaldehyde is reacted with ammonium hydroxide and hydrogen in ethanol at 130°C under high pressure for 12 hours . Another method involves the reaction of benzyl bromide with acetamide, followed by hydrolysis with concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The amine group can be oxidized to form nitriles or imines in the presence of red copper.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Red copper is used as a catalyst for the formation of nitriles or imines.
Reduction: Hydrogen gas and palladium on carbon are used for reduction reactions.
Major Products:
Substitution: Various substituted benzylamines.
Oxidation: Nitriles and imines.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
4-Bromobenzylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromobenzylamine can be compared with other similar compounds such as:
- 4-Chlorobenzylamine
- 4-Iodobenzylamine
- 3-Bromobenzylamine
- 4-Methylbenzylamine
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the bromine atom allows for selective formation of nitriles or imines in the presence of red copper, a reaction not commonly observed with other benzylamines .
Properties
IUPAC Name |
(4-bromophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNVSPDQTPVECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192704 | |
| Record name | 4-Bromobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3959-07-7 | |
| Record name | 4-Bromobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3959-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003959077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB9N2KNT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
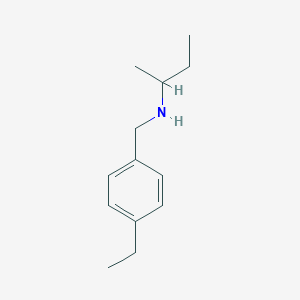
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
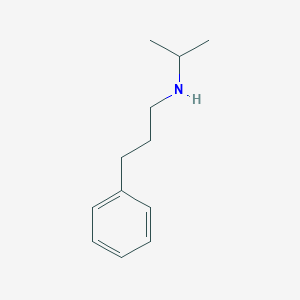
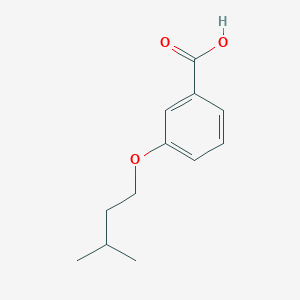
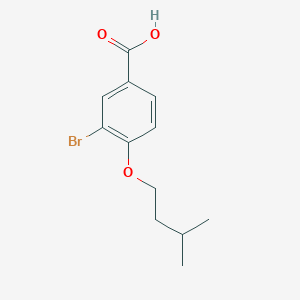
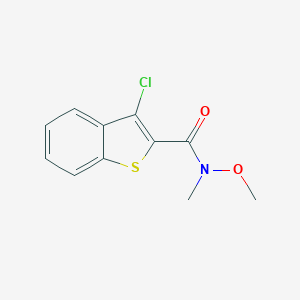
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)

